4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Overview
Description
The compound of interest, 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid, is a derivative of pyrido[1,2-a]pyrimidine, which is a fused heterocyclic compound that has garnered attention due to its biological activities and potential pharmaceutical applications. The structure of this compound suggests that it may exhibit a range of interactions due to the presence of multiple functional groups, including a carboxylic acid moiety and a pyrimidine ring system.
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidine derivatives has been explored in various studies. For instance, a library of fused pyridine-4-carboxylic acids, which includes pyrido[1,2-a]pyrimidines, was generated through a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis of the ester group . Additionally, a retro-Claisen reaction involving 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione in the presence of potassium hydroxide and 4-dimethylamino-pyridine led to a related compound, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidine derivatives has been characterized using various techniques. Single-crystal X-ray diffraction analysis has been employed to confirm the crystal structure of related compounds, revealing details such as conformation and intermolecular interactions . For example, the crystal structure of a related compound showed a layered structure with stacks of cations and anions formed by slipped π-stacking interactions .
Chemical Reactions Analysis
Pyrido[1,2-a]pyrimidine derivatives are reactive and can undergo various chemical transformations. The reactions of related compounds with heterocumulenes have been reported to yield novel pyrimido[4,5-d]pyrimidine derivatives . Furthermore, the presence of a carboxylic acid group in the compound of interest suggests that it could participate in reactions typical for carboxylic acids, such as esterification and amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents on the pyrimidine ring can affect properties such as solubility, melting point, and reactivity. The intermolecular hydrogen bonding, as observed in related compounds, can also impact the compound's stability and solid-state arrangement . The functional groups present in these compounds have been identified using spectroscopic methods such as FTIR and NMR, providing insights into the compound's chemical environment .
Scientific Research Applications
Structural and Synthesis Studies
Conformation and Hydrogen Bonding : The compound is related to esters of 2-oxo- and 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These exhibit diverse biological activities. The pyrimidine ring's conformation is a distorted boat, forming hydrogen-bonded dimers via intermolecular N-H...S and N-H...O hydrogen bonds in the crystal structure (Zavodnik et al., 2005).
Synthetic Pathways and Tautomerism : In synthesis, pyrimidine ring annulation is important for creating complex compounds. Understanding tautomerism in these compounds helps in predicting their chemical behavior (Dolzhenko et al., 2006).
Biological Activity and Properties
Diuretic Properties : Compounds with a structure similar to this acid have been examined for their diuretic properties. Such studies help in establishing a structure-biological activity relationship, vital for developing new therapeutics (Ukrainets et al., 2008).
Analgesic Properties Optimization : Chemical modifications of the pyrimidine moiety, such as methyl group displacement, have been explored to enhance analgesic properties. This suggests potential pharmaceutical applications (Ukrainets et al., 2015).
Advanced Applications
Insecticidal and Antibacterial Potential : Pyrimidine derivatives have been evaluated for insecticidal and antibacterial activities. Such research expands the potential application of these compounds beyond pharmaceuticals to agriculture and public health (Deohate et al., 2020).
Antibacterial Properties and Synthesis : The synthesis and characterization of new polyheterocyclic ring systems derived from pyrimidine derivatives, including their in vitro antibacterial properties, indicate potential in developing new antibacterial agents (Abdel‐Latif et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-4-3-5-8-12-9(14)6-11(2,10(15)16)13(7)8/h3-5H,6H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIYMYKXHWNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=O)CC(N12)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387843 | |
Record name | 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801544 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
CAS RN |
956783-58-7 | |
Record name | 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 956783-58-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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